molecular formula C6H10N4O B13175575 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B13175575
M. Wt: 154.17 g/mol
InChI Key: IFCVSYMODGFUDO-UHFFFAOYSA-N
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Description

1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out under copper(I) catalysis, which facilitates the formation of the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction is performed at room temperature or slightly elevated temperatures .

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminoethyl group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and the reactions are typically performed at ambient or slightly elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives .

Scientific Research Applications

1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar compounds to 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one include other triazole derivatives such as:

  • 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
  • 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrobromide

These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific aminoethyl substitution, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

1-[1-(2-aminoethyl)triazol-4-yl]ethanone

InChI

InChI=1S/C6H10N4O/c1-5(11)6-4-10(3-2-7)9-8-6/h4H,2-3,7H2,1H3

InChI Key

IFCVSYMODGFUDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=N1)CCN

Origin of Product

United States

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